3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid

Description

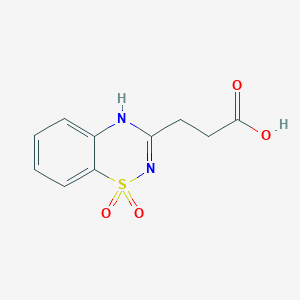

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a benzothiadiazine ring system with a sulfone group (1,1-dioxo substitution) and a propanoic acid side chain.

Properties

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)17(15,16)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZXWCIFIBRNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875886 | |

| Record name | PROPANOIC ACID, 3-(4H-1,2,4-BENZOTHIADIAZIN-3-YL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4826-22-6 | |

| Record name | PROPANOIC ACID, 3-(4H-1,2,4-BENZOTHIADIAZIN-3-YL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Sulfonamide Derivatives

The benzothiadiazine-1,1-dioxide core is synthesized via cyclization of 2-sulfamylaniline derivatives. A representative method involves reacting 2-amino-4-chlorobenzenesulfonic acid with thionyl chloride to form the sulfonyl chloride intermediate, followed by amidation with ammonium hydroxide to yield 5-chloro-2-sulfamylaniline . Cyclization is achieved using ethyl orthoformate under reflux conditions, forming the 1,2,4-benzothiadiazine-1,1-dioxide scaffold.

Reaction Conditions :

Alternative Cyclization Routes

Functionalization with Propanoic Acid

Thiol-Ether Linkage Formation

The propanoic acid moiety is introduced via nucleophilic substitution at the 3-position of the benzothiadiazine core. A chlorine atom at this position is displaced by 3-mercaptopropanoic acid under basic conditions.

Reaction Mechanism :

-

Deprotonation : The thiol group of 3-mercaptopropanoic acid is deprotonated using potassium carbonate.

-

Substitution : The thiolate ion attacks the electrophilic 3-position of the benzothiadiazine core.

Optimized Conditions :

Direct Sulfur Insertion

An alternative approach involves synthesizing the benzothiadiazine core with a pre-installed thiol group. For example, sodium disulfide mediates the formation of a disulfide intermediate, which is oxidized to the sulfonyl chloride and subsequently amidated. Reaction with acrylic acid derivatives introduces the propanoic acid chain.

Critical Steps :

-

Oxidation : Chlorine gas in acetic acid converts disulfides to sulfonyl chlorides.

-

Amidation : Ammonia or amines yield sulfonamides for cyclization.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent | Yield | Purity |

|---|---|---|---|---|

| Cyclization + Substitution | 2-Aminobenzenesulfonamide | Ethyl orthoformate | 75% | >95% |

| Palladium-Catalyzed Coupling | Halogenated sulfonamide | Pd(PPh₃)₂Cl₂ | 65% | 90% |

| Direct Sulfur Insertion | 2-Chloronitrobenzene | Sodium disulfide | 60% | 85% |

Advantages and Limitations :

-

Cyclization + Substitution : High yield but requires multiple purification steps.

-

Palladium-Catalyzed : Enables diverse substitutions but suffers from catalyst cost.

-

Direct Sulfur Insertion : Scalable but involves hazardous chlorine gas.

Mechanistic Insights and Side Reactions

Competing Oxidation Pathways

During sulfonyl chloride formation, over-oxidation of thiol intermediates to sulfonic acids may occur. This is mitigated by controlling chlorine gas flow and maintaining reaction temperatures below 70°C.

Steric Effects in Substitution

Bulky substituents at the 3-position of the benzothiadiazine core hinder nucleophilic attack by 3-mercaptopropanoic acid. Electron-withdrawing groups (e.g., nitro) enhance reactivity but require post-synthetic reduction.

Industrial-Scale Considerations

Solvent Selection

DMF and DMA are preferred for their high boiling points and solubility profiles, though they pose environmental concerns. Recent patents highlight 2-methyltetrahydrofuran as a greener alternative.

Purification Techniques

Crystallization from ethanol-water mixtures effectively removes unreacted starting materials and byproducts. Chromatography is avoided due to cost constraints in large-scale production.

Emerging Methodologies

Chemical Reactions Analysis

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified benzothiadiazine derivatives with altered functional groups.

Scientific Research Applications

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antimicrobial, antiviral, and anticancer agent . Additionally, its unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of critical biochemical processes in microbial or cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

(a) 4-(1,1-Dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic Acid

- Structure: Differs by a longer butanoic acid chain instead of propanoic acid.

- Synthesis : Similar pathways involving acylation of heterocyclic amines with anhydrides, though yields and purity depend on solvent choice (e.g., glacial acetic acid vs. benzene) .

- Properties : Molecular weight 268.29 g/mol (vs. 224.24 g/mol for the target compound). The extended chain may influence solubility and bioavailability .

(b) 3-(2-Oxo-2H-pyran-6-yl)propanoic Acid

- Structure : Replaces benzothiadiazine with a pyran ring.

- Activity : Exhibits moderate antifungal activity against Aspergillus niger (MIC: 64 µg/mL) but weak activity against Candida albicans .

- Synthesis : Derived from natural product isolation or cyclization reactions, contrasting with the combinatorial approaches used for benzothiadiazine derivatives .

(c) 3-(1,5-Dimethyl-4-pyrazolyl)propanoic Acid

- Structure: Pyrazole-substituted propanoic acid.

- Applications : Found in combinatorial libraries (17.25% abundance in a chromatographic analysis), suggesting utility in high-throughput screening .

Aromatic and Substituted Phenylpropanoic Acids

(a) Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1) 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3)

- Activity : Demonstrates selective antimicrobial effects (e.g., MIC of 16 µg/mL against Staphylococcus aureus for compound 1 ) .

- Biosynthesis: Produced by marine actinomycetes, unlike the synthetic origin of benzothiadiazine analogs .

(b) 3-(4-Hydroxyphenyl)propanoic Acid

- Occurrence : Identified in honeybee cuticular profiles (10% frequency in foragers), suggesting ecological roles in insect communication .

- Physicochemical Properties : Lacks the sulfone and nitrogen heterocycle, resulting in lower molecular weight (180.16 g/mol) and altered polarity .

Sulfur-Containing Derivatives

(a) 3-(Methylthio)propanoic Acid Esters

- Examples: 3-(Methylthio)propanoic acid methyl ester 3-(Methylthio)propanoic acid ethyl ester

- Applications: Key aroma compounds in pineapples (e.g., Tainong No. 4: 622.49 µg·kg⁻¹ for methyl ester). Odor active values (OAVs) highlight their contribution to fruity scents .

- Comparison : The sulfur atom in these esters is part of a thioether group, whereas the benzothiadiazine derivative features a sulfone group, altering electronic and olfactory properties .

Biological Activity

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₈ClN₃O₃S₂

- Molecular Weight : 305.761 g/mol

- Structure : The compound contains a benzothiadiazine core with a propanoic acid side chain.

Research indicates that this compound acts as an activator of the TRPC5 ion channel , which is involved in various physiological processes including sensory perception and cellular signaling. The activation is characterized as long-lasting and reversible, with sensitivity to specific inhibitors like clemizole .

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of benzothiadiazine derivatives. For instance, derivatives of this compound have shown significant activity against various bacterial strains. A comparative study highlighted the effectiveness of these compounds against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies have suggested that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A notable study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

Case Study 1: Antimicrobial Efficacy

A research team evaluated the antimicrobial properties of several benzothiadiazine derivatives, including this compound. The study found that the compound effectively inhibited bacterial growth, particularly in Staphylococcus aureus and Escherichia coli. The authors concluded that modifications to the benzothiadiazine structure could enhance antimicrobial potency.

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of this compound against various human cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for developing new anticancer agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves condensation of substituted benzothiadiazine precursors with propanoic acid derivatives under acidic or basic conditions. For example, cyclization of 2-aminobenzenesulfonamide derivatives with diketene analogs at 60–80°C in ethanol yields the core benzothiadiazin-dioxo structure. Optimization includes adjusting stoichiometry (1:1.2 molar ratio for amine:ketone), using catalysts like p-toluenesulfonic acid (0.1 eq), and maintaining inert atmospheres (N₂) to prevent oxidation .

- Key Parameters :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Ethanol, 70°C, 12h | 65–72 |

| Acidification | HCl (1M), RT | 85–90 |

Q. How can researchers validate the compound’s structural integrity using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Confirm propanoic acid chain integration (δ 2.4–2.6 ppm for CH₂, δ 12.1 ppm for COOH) and aromatic protons (δ 7.2–8.1 ppm) from the benzothiadiazin ring. ¹³C signals at δ 170–175 ppm confirm carbonyl groups .

- FT-IR : Key peaks include 1690–1710 cm⁻¹ (C=O stretch), 1340–1360 cm⁻¹ (S=O symmetric/asymmetric stretches), and 2500–3300 cm⁻¹ (broad O-H from COOH) .

- Validation : Compare experimental data with computational predictions (e.g., DFT simulations) and literature references for analogous structures .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Enzyme Inhibition : Assess IC₅₀ against cyclooxygenase-2 (COX-2) or carbonic anhydrase via spectrophotometric assays .

- Controls : Include vehicle (DMSO ≤1%), blank (media only), and reference inhibitors (e.g., celecoxib for COX-2).

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or bacterial dihydrofolate reductase). Validate docking poses with MD simulations (GROMACS) .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiadiazin ring) with activity using descriptors like logP and HOMO-LUMO gaps .

Q. How should contradictory results in biological activity across studies be addressed?

- Methodology :

- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain virulence or compound purity (>95% recommended) .

Q. What strategies improve metabolic stability and pharmacokinetic profiling?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Key modifications (e.g., glucuronidation of the COOH group) inform structural tweaks .

- Protease Stability : Test resistance to peptidases in plasma (37°C, pH 7.4) over 24h.

Safety and Handling

Q. What safety protocols are critical for laboratory handling?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

- Case Example : Conflicting COX-2 inhibition data may arise from assay type (e.g., fluorometric vs. colorimetric). Resolve by cross-validating with orthogonal methods (e.g., Western blot for PGE₂ suppression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.